molecular formula C16H18N4O2 B4257509 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone

Cat. No. B4257509
M. Wt: 298.34 g/mol
InChI Key: QUYKMQSYXBEBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuropharmacology due to its potential therapeutic applications. DMQX belongs to the class of quinoxaline derivatives, which have been extensively studied for their ability to modulate the activity of ionotropic glutamate receptors.

Scientific Research Applications

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and depression. It has been shown to selectively block the activity of AMPA receptors, which are known to play a crucial role in the regulation of synaptic plasticity and neuronal excitability. 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has also been used as a research tool to investigate the role of AMPA receptors in learning and memory processes.

Mechanism of Action

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the activity of AMPA receptors, 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone reduces the excitatory neurotransmission and modulates the synaptic plasticity, which is essential for learning and memory processes.
Biochemical and Physiological Effects:
4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the severity and frequency of seizures in animal models of epilepsy. 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has also been shown to have analgesic effects in animal models of chronic pain. Additionally, 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has several advantages as a research tool. It is highly selective for AMPA receptors and has minimal effects on other glutamate receptor subtypes. 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has also been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has some limitations as a research tool. It has low solubility in water, which can limit its use in some experimental protocols. Additionally, 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has a short half-life, which can make it challenging to maintain a stable concentration in in vivo experiments.

Future Directions

4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone has the potential to be developed as a therapeutic agent for various neurological disorders. Future research should focus on optimizing the pharmacokinetic properties of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone to improve its efficacy and reduce its potential side effects. Additionally, further studies are needed to investigate the long-term effects of 4-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-1-methyl-2-piperazinone on synaptic plasticity and neuronal excitability. Finally, the development of novel AMPA receptor antagonists that have improved selectivity and efficacy could provide new insights into the role of AMPA receptors in neurological disorders.

properties

IUPAC Name

4-(2,3-dimethylquinoxaline-6-carbonyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-11(2)18-14-8-12(4-5-13(14)17-10)16(22)20-7-6-19(3)15(21)9-20/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYKMQSYXBEBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCN(C(=O)C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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